molecular formula C13H23N2O8PS-2 B1261252 S-acetyl-4'-phosphopantetheine

S-acetyl-4'-phosphopantetheine

Cat. No. B1261252
M. Wt: 398.37 g/mol
InChI Key: AJFWMDFTVVFMHY-NSHDSACASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

S-acetyl-4'-phosphopantetheine(2-) is an S-acyl-4-phosphopantetheine obtained by deprotonation of the phosphate OH groups of S-acetyl-4'-phosphopantetheine;  major species at pH 7.3.

Scientific Research Applications

Regulation of Coenzyme A in Bacteria

S-acetyl-4'-phosphopantetheine plays a role in the regulation of coenzyme A (CoA) levels in bacteria like Escherichia coli. Elevated levels of 4'-phosphopantetheine have been observed in certain E. coli mutants, indicating its involvement in CoA biosynthesis and degradation processes (Vallari & Jackowski, 1988).

Prosthetic Group in Enzyme Complexes

4'-phosphopantetheine has been identified as a crucial prosthetic group in various enzyme complexes. It was demonstrated to be a component of pigeon liver fatty acid synthetase, indicating its essential role in fatty acid biosynthesis (Chesterton et al., 1968).

Therapeutic Potential in Neurodegeneration

Research has shown that acetyl-Coenzyme A precursor S-acetyl-4′-phosphopantetheine could be a potential treatment for neurodegeneration associated with pantothenate kinase deficiency. Its stability in serum and ability to prevent certain phenotypes indicate its therapeutic potential (Di Meo et al., 2017).

Role in Fatty Acid Biosynthesis

S-acetyl-4'-phosphopantetheine is involved in the synthesis of fatty acids in various organisms. Studies on chicken liver fatty acid synthase revealed important insights into the role of 4'-phosphopantetheine in acyl enzyme formation (Yuan & Hammes, 1985).

Source for Intracellular Coenzyme A Synthesis

Extracellular 4'-phosphopantetheine has been identified as a source for intracellular CoA synthesis. This finding has implications for understanding the metabolic pathways involved in CoA-related cellular processes (Srinivasan et al., 2015).

Enzyme Modification and Regulation

S-acetyl-4'-phosphopantetheine is involved in enzyme modifications, playing a role in the activation and functioning of various enzyme systems, particularly in fatty acid and polyketide synthesis pathways (Crump & Shoolingin‐Jordan, 2002).

properties

Product Name

S-acetyl-4'-phosphopantetheine

Molecular Formula

C13H23N2O8PS-2

Molecular Weight

398.37 g/mol

IUPAC Name

[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] phosphate

InChI

InChI=1S/C13H25N2O8PS/c1-9(16)25-7-6-14-10(17)4-5-15-12(19)11(18)13(2,3)8-23-24(20,21)22/h11,18H,4-8H2,1-3H3,(H,14,17)(H,15,19)(H2,20,21,22)/p-2/t11-/m0/s1

InChI Key

AJFWMDFTVVFMHY-NSHDSACASA-L

Isomeric SMILES

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])[O-])O

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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